Technical Whitepaper: 1,3-Bis(4-bromophenyl)propanone (CAS 54523-47-6)
Technical Whitepaper: 1,3-Bis(4-bromophenyl)propanone (CAS 54523-47-6)
Executive Summary
1,3-Bis(4-bromophenyl)propanone (CAS 54523-47-6), also known as 4,4'-dibromodibenzyl ketone, is a critical symmetric diarylketone intermediate. It serves as a linchpin in the synthesis of Aggregation-Induced Emission (AIE) luminogens, specifically tetraphenylethene (TPE) derivatives, and as a rigid linker in Covalent Organic Frameworks (COFs) . Its dual-functional nature—possessing a reactive central carbonyl group for condensation reactions and para-bromo handles for palladium-catalyzed cross-coupling—makes it an indispensable tool in advanced materials science and medicinal chemistry.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This compound is characterized by high thermal stability and specific solubility profiles that dictate its handling in process chemistry.
Identification & Constants
| Property | Specification |
| CAS Number | 54523-47-6 |
| IUPAC Name | 1,3-Bis(4-bromophenyl)propan-2-one |
| Synonyms | 4,4'-Dibromodibenzyl ketone; 1,3-Bis(4-bromophenyl)acetone |
| Molecular Formula | C₁₅H₁₂Br₂O |
| Molecular Weight | 368.07 g/mol |
| SMILES | C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)Br)Br |
Physical Properties & Solubility
| Parameter | Value / Description | Note |
| Appearance | White to light yellow crystalline powder | Color deepens with oxidation/impurities. |
| Melting Point | 117.0 – 121.0 °C | Distinct sharp melt indicates high purity (>99%). |
| Boiling Point | ~427 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Solubility (High) | Dichloromethane (DCM), THF, Acetone, Chloroform | Preferred solvents for reactions. |
| Solubility (Low) | Water, Hexanes, cold Ethanol | Useful for precipitation/recrystallization. |
Part 2: Synthetic Routes & Process Chemistry[1][5][6]
The synthesis of CAS 54523-47-6 relies on constructing the central ketone bridge between two brominated benzyl moieties. While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues. The most robust, self-validating protocol is the Decarboxylative Self-Condensation of 4-Bromophenylacetic Acid .
Primary Route: Thermal Decarboxylative Condensation
This method utilizes the high-temperature decomposition of the magnesium or iron salt of the corresponding acid. It is preferred for its atom economy and scalability.
Reaction Logic:
Detailed Protocol
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Reagent Prep: Charge a reaction vessel with 4-bromophenylacetic acid (1.0 eq) and Iron powder (0.6 eq) or Magnesium Oxide (0.6 eq).
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Salt Formation: Heat the mixture to 100°C under vacuum to remove water and form the metal carboxylate salt.
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Decarboxylation: Increase temperature to 280–300°C . The salt decomposes, releasing CO₂ and distilling off the ketone.[1]
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Process Tip: Use a short-path distillation head directly attached to the reaction flask to collect the crude ketone as it forms.
-
-
Purification: The crude distillate will solidify. Recrystallize from hot ethanol or a DCM/Hexane mixture.
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Validation: Target melting point 117–121°C.[2]
-
Precision Route: Grignard Addition to Nitrile
For laboratory-scale synthesis requiring high purity without high-temperature tar formation.
Protocol:
-
Grignard Formation: React 4-bromobenzyl bromide with Mg turnings in dry ether to form 4-bromobenzylmagnesium bromide .
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Addition: Dropwise addition of 4-bromophenylacetonitrile (0.9 eq) at 0°C.
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Hydrolysis: Acidic hydrolysis (H₂SO₄/Ice) of the intermediate imine salt yields the ketone.
Synthesis Workflow Diagram
Figure 1: Thermal decarboxylative condensation workflow for scalable synthesis.
Part 3: Functionalization & Applications
The utility of CAS 54523-47-6 stems from its "Hub-and-Spoke" reactivity. The central ketone acts as the hub for condensation, while the bromine wings act as spokes for chain extension.
AIEgen Synthesis (Tetraphenylethene Derivatives)
This is the dominant application. The ketone undergoes a double aldol condensation (Knoevenagel-type) with benzils to form cyclopentadienones, which are precursors to AIE-active materials.
-
Mechanism: The alpha-protons of the propanone core are acidic (
). Base-catalyzed condensation with benzil yields Tetracyclone derivatives. -
Significance: These derivatives are non-emissive in solution but highly emissive in aggregate states (AIE effect), used in bio-imaging and OLEDs.
Covalent Organic Frameworks (COFs)
The para-bromo groups allow the molecule to serve as a linear, rigid linker in COFs.
-
Reaction: Suzuki-Miyaura coupling with boronic acid-functionalized nodes (e.g., porphyrins or triazines).
-
Result: Porous polymers with ketone functionalities lining the pores, useful for gas storage or post-synthetic modification (e.g., converting C=O to C=N-OH for metal chelation).
Divergent Reactivity Map
Figure 2: Divergent synthetic pathways utilizing the ketone core and aryl bromide handles.
Part 4: Safety & Handling
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GHS Classification: Warning.[2]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at room temperature (15-25°C), sealed, away from light. The benzylic positions are susceptible to slow autoxidation if exposed to air/light for prolonged periods.
-
Disposal: Halogenated organic waste streams.
References
-
Tokyo Chemical Industry (TCI). (n.d.). 1,3-Bis(4-bromophenyl)-2-propanone Product Specifications. Retrieved from
-
Sigma-Aldrich. (n.d.). 1,3-Bis(4-bromophenyl)propan-2-one Safety Data Sheet & Properties. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: 1,3-Bis(4-bromophenyl)propan-2-one (CID 12420215).[3] National Library of Medicine. Retrieved from
-
Peloquin, A. J., et al. (2018).[5] 1,3-Bis(4-bromophenyl)propane.[6][7][3][2] IUCrData, 3, x180563.[5] (Contextual reference for structural analogs and crystallographic data). Retrieved from [5]
-
BenchChem. (n.d.). Application Notes for Brominated Linkers in COFs. Retrieved from
Sources
- 1. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 1,3-Bis(4-bromophenyl)propan-2-one | 54523-47-6 [sigmaaldrich.com]
- 3. 1,3-Bis(4-bromophenyl)propan-2-one | C15H12Br2O | CID 12420215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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